molecular formula C19H18ClF3N4O3 B2714030 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide CAS No. 2085703-08-6

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide

Cat. No.: B2714030
CAS No.: 2085703-08-6
M. Wt: 442.82
InChI Key: MRCWJKXISHJTEN-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, a pyrrolidine ring, and a methoxybenzoyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbohydrazide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the pyridine ring, while hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

    Agrochemicals: The compound’s structure suggests it could be used in the development of pesticides or herbicides.

    Biological Studies: It can be used to study the effects of trifluoromethyl and chloro substituents on biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide is unique due to its combination of functional groups, which can confer distinct physical and chemical properties. The presence of the pyrrolidine ring and the methoxybenzoyl group can significantly influence its biological activity and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N4O3/c1-30-13-6-4-11(5-7-13)17(28)25-26-18(29)15-3-2-8-27(15)16-14(20)9-12(10-24-16)19(21,22)23/h4-7,9-10,15H,2-3,8H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCWJKXISHJTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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